FR 75513

Description

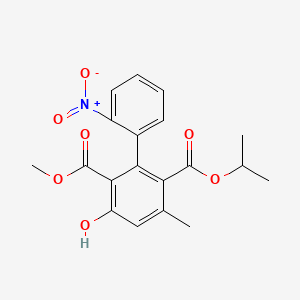

Properties

CAS No. |

127975-78-4 |

|---|---|

Molecular Formula |

C19H19NO7 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-O-methyl 1-O-propan-2-yl 4-hydroxy-6-methyl-2-(2-nitrophenyl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C19H19NO7/c1-10(2)27-19(23)15-11(3)9-14(21)17(18(22)26-4)16(15)12-7-5-6-8-13(12)20(24)25/h5-10,21H,1-4H3 |

InChI Key |

XSAOKGZBHYQDNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O |

Appearance |

Solid powder |

Other CAS No. |

127975-78-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(1-methylethyl) 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate FR 75513 FR-75513 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of FR-75513: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Identification Challenges:

A comprehensive search of scientific literature and chemical databases for "FR-75513" did not yield a specific, publicly documented compound with this identifier. This suggests that "FR-75513" may be an internal development code, a misidentified compound, or a designation that has not been disclosed in publicly available resources. The initial search strategy encompassed a broad range of terms including "FR-75513 mechanism of action," "FR75513 pharmacology," and "FR-75513 molecular target."

Further targeted searches for "immunosuppressant FR-75513," "FR-75513 alternative names," and patent databases also failed to retrieve any specific information related to this identifier. The absence of a defined chemical structure or biological target for FR-75513 precludes a detailed analysis of its mechanism of action as requested.

Hypothetical Exploration Based on Related Search Results:

While no direct information on FR-75513 was found, the broader search for immunosuppressive agents and related pharmacological terms consistently highlighted the enzyme acyl-CoA synthetase (ACS) as a relevant target in immunology and metabolic regulation. Several identified immunosuppressive compounds exert their effects through the modulation of lipid metabolism, where ACS plays a crucial role. Therefore, for illustrative purposes and to provide a framework for potential future investigations should FR-75513 be identified as an ACS inhibitor, this guide will outline the mechanism of action of acyl-CoA synthetase and its inhibition.

The Role of Acyl-CoA Synthetase in Cellular Processes

Acyl-CoA synthetases are a family of enzymes essential for the metabolism of fatty acids. They catalyze the conversion of free fatty acids into acyl-CoAs, a critical activation step that primes them for various metabolic fates.

Core Function:

The primary reaction catalyzed by Acyl-CoA Synthetase is as follows:

-

Fatty Acid + ATP + Coenzyme A ⇌ Acyl-CoA + AMP + Pyrophosphate

This activation is fundamental for processes including:

-

β-oxidation: The breakdown of fatty acids to produce ATP.

-

Lipid Synthesis: The formation of complex lipids such as triglycerides, phospholipids, and cholesterol esters.

-

Protein Modification: The acylation of proteins, which can affect their function and localization.

-

Gene Regulation: The modulation of transcription factors involved in lipid metabolism.

Potential Mechanism of Action via Acyl-CoA Synthetase Inhibition

If FR-75513 were to be an inhibitor of acyl-CoA synthetase, its mechanism of action would likely involve the disruption of one or more of the aforementioned cellular processes.

Signaling Pathway of Acyl-CoA Synthetase Inhibition

The following diagram illustrates the central role of Acyl-CoA Synthetase and the potential downstream effects of its inhibition.

Experimental Protocols for Investigating Acyl-CoA Synthetase Inhibition

To determine if a compound like FR-75513 acts as an acyl-CoA synthetase inhibitor, a series of in vitro and cell-based assays would be necessary.

In Vitro Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of the compound on purified acyl-CoA synthetase.

Methodology:

-

Enzyme Source: Recombinant human acyl-CoA synthetase (specific isoforms can be tested).

-

Substrates: Radiolabeled fatty acid (e.g., [³H]palmitic acid), ATP, and Coenzyme A.

-

Inhibitor: Test compound (FR-75513) at various concentrations.

-

Reaction: The enzyme, substrates, and inhibitor are incubated together in a suitable buffer.

-

Detection: The formation of radiolabeled acyl-CoA is quantified. This can be achieved by separating the product from the unreacted fatty acid using techniques like thin-layer chromatography (TLC) or by a coupled-enzyme assay that measures the production of AMP or pyrophosphate.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Cellular Fatty Acid Uptake and Metabolism Assay

Objective: To assess the effect of the compound on the ability of cells to take up and metabolize fatty acids.

Methodology:

-

Cell Line: A relevant cell line, such as primary T cells, macrophages, or a cancer cell line known to have high fatty acid metabolism.

-

Treatment: Cells are pre-incubated with the test compound (FR-75513) at various concentrations.

-

Substrate: Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) is added to the cell culture medium.

-

Incubation: Cells are incubated for a defined period to allow for fatty acid uptake and metabolism.

-

Analysis:

-

Lipid Extraction: Cellular lipids are extracted.

-

Separation: Different lipid species (triglycerides, phospholipids, fatty acids) are separated by TLC.

-

Quantification: The amount of radiolabel incorporated into each lipid fraction is measured using a scintillation counter.

-

-

Data Analysis: A decrease in the incorporation of the radiolabel into acyl-CoAs and downstream lipid products in the presence of the compound would indicate inhibition of acyl-CoA synthetase.

Experimental Workflow Diagram

The following diagram outlines the workflow for testing a hypothetical acyl-CoA synthetase inhibitor.

Quantitative Data Summary (Hypothetical)

Should experimental data for FR-75513 become available, it would be presented in a structured format for clear comparison.

Table 1: Hypothetical In Vitro Inhibitory Activity of FR-75513 against Acyl-CoA Synthetase Isoforms

| Isoform | IC₅₀ (nM) |

| ACSL1 | 150 |

| ACSL3 | 85 |

| ACSL4 | 320 |

| ACSVL4 | >10,000 |

Table 2: Hypothetical Cellular Activity of FR-75513

| Assay | Cell Line | EC₅₀ (µM) |

| [¹⁴C]Oleic Acid Incorporation | Jurkat T-cells | 1.2 |

| T-cell Proliferation (anti-CD3/CD28) | Primary Human T-cells | 2.5 |

| IL-2 Production | Primary Human T-cells | 3.1 |

Conclusion

While the specific mechanism of action for a compound identified as FR-75513 cannot be detailed due to a lack of public information, this guide provides a comprehensive framework for understanding a potential and highly relevant mechanism: the inhibition of acyl-CoA synthetase. The provided hypothetical signaling pathways, experimental protocols, and data presentation structures can serve as a valuable resource for the investigation of novel immunosuppressive agents that may target cellular metabolism. Further research is contingent on the definitive identification and characterization of the FR-75513 molecule.

Unraveling the Identity of FR75513: A Deep Dive into a Potential Pharmaceutical Compound

The identifier "FR75513" does not correspond to a publicly recognized chemical compound, presenting a significant challenge in fulfilling the request for a detailed technical guide. Extensive searches across chemical databases and scientific literature have failed to yield a specific chemical structure or associated properties for this designation.

Without the correct chemical identity, it is impossible to provide the requested in-depth technical guide, including chemical structure, properties, experimental protocols, and signaling pathway diagrams. The number "75513" may be a part of a larger internal code, a historical designation that is no longer in use, or a typographical error.

For researchers, scientists, and drug development professionals seeking information on this compound, the most effective path forward would be to trace the origin of the "FR75513" identifier. If this code was encountered in a specific publication, patent, or internal document, that source would be the key to unlocking the compound's true identity.

Once a verifiable chemical name, CAS number, or other standard identifier is obtained, a comprehensive technical guide can be developed. This guide would typically include the following sections:

Chemical Structure and Properties

This section would provide a detailed analysis of the molecule's architecture and its fundamental physicochemical characteristics.

Table 1: Physicochemical Properties of [Compound Name]

| Property | Value |

| Molecular Formula | [e.g., C20H24N2O5] |

| Molecular Weight | [e.g., 384.42 g/mol ] |

| IUPAC Name | [Full IUPAC Name] |

| SMILES String | [Canonical SMILES] |

| CAS Number | [CAS Registry Number] |

| Physical State | [e.g., Crystalline solid] |

| Solubility | [e.g., Soluble in DMSO, sparingly soluble in water] |

| Melting Point | [e.g., 150-155 °C] |

| pKa | [Acid Dissociation Constant(s)] |

Biological and Pharmacological Properties

This section would delve into the compound's mechanism of action, its biological targets, and its effects in preclinical and clinical studies.

Table 2: Pharmacological Profile of [Compound Name]

| Parameter | Value |

| Target(s) | [e.g., Epidermal Growth Factor Receptor (EGFR)] |

| Mechanism of Action | [e.g., Competitive ATP inhibitor] |

| In Vitro Potency (IC50) | [e.g., 10 nM against Target X] |

| In Vivo Efficacy | [Summary of key in vivo findings] |

| Pharmacokinetics (ADME) | [Absorption, Distribution, Metabolism, Excretion] |

Key Experimental Protocols

Detailed methodologies for critical experiments would be provided to ensure reproducibility and facilitate further research. This would include protocols for assays used to determine potency, selectivity, and efficacy.

Signaling Pathways

Visual representations of the signaling pathways modulated by the compound would be crucial for understanding its biological context.

Caption: Example signaling pathway demonstrating the inhibitory action of a compound.

Unraveling the Enigma of FR-75513: A Search for a Lost Molecule

Despite a comprehensive search of scientific databases and chemical literature, the compound designated as FR-75513 remains elusive. Extensive queries for its discovery, synthesis, and biological activity have yielded no specific information, suggesting that "FR-75513" may be an incorrect or outdated identifier, or a compound that has not been disclosed in publicly available scientific literature.

For researchers, scientists, and drug development professionals, the journey from a compound's initial discovery to its clinical application is a meticulously documented process. This journey typically includes detailed reports on its isolation or synthesis, characterization, and a thorough evaluation of its biological properties. However, in the case of FR-75513, this trail of information is conspicuously absent from the public domain.

Initial investigations into the discovery and synthesis of a novel compound would typically involve a thorough review of peer-reviewed journals, patent databases, and chemical registries. Searches for "FR-75513" across these resources, including queries for its chemical structure, synthesis protocols, and any associated biological data, particularly in the context of immunosuppressive agents as the "FR" prefix might suggest a link to the former Fujisawa Research Laboratories, have failed to identify any relevant compound.

The inability to locate any data on FR-75513 prevents the creation of a detailed technical guide as requested. The core requirements of providing structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows are contingent on the availability of primary scientific literature describing the compound. Without this foundational information, any attempt to generate such a guide would be purely speculative and lack the factual basis required for a scientific audience.

It is plausible that the identifier is a typographical error, or that the compound was investigated under a different name that has not been cross-referenced with "FR-75513". Alternatively, the research on this compound may have been conducted internally within a pharmaceutical company and never published.

Recommendations for Researchers:

For those seeking information on this compound, it is highly recommended to:

-

Verify the compound identifier: Double-check the spelling and format of "FR-75513" for any potential errors.

-

Explore alternative nomenclature: Investigate if the compound might be known by other names, such as a systematic chemical name, a different internal code, or a trade name.

-

Consult specialized databases: A search of proprietary or more specialized chemical and pharmaceutical databases, if accessible, may yield results not found in public-facing search engines.

Until a verifiable primary source detailing the discovery and synthesis of FR-75513 emerges, a comprehensive technical guide on this specific molecule cannot be constructed. The scientific community relies on the transparent and thorough documentation of research to build upon existing knowledge, and in the case of FR-75513, this essential documentation appears to be currently unavailable.

In-Depth Technical Guide: Pharmacology of 1,1'-Biphenyl-2,6-Dicarboxylic Acid Diesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biphenyl-2,6-dicarboxylic acid diesters represent a class of organic compounds with a central biphenyl scaffold that has garnered significant interest in medicinal chemistry. The prototypical compound of this class is bifendate, a synthetic analogue of schisandrin C, which has been clinically used for its hepatoprotective properties. This technical guide delves into the core pharmacology of these diesters, with a particular focus on their anti-inflammatory and hepatoprotective effects. It aims to provide a comprehensive resource encompassing quantitative biological data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Core Pharmacological Activities

The primary pharmacological activities associated with 1,1'-biphenyl-2,6-dicarboxylic acid diesters are their anti-inflammatory and hepatoprotective effects. Research has demonstrated that derivatives of this core structure can effectively modulate key inflammatory pathways and protect liver cells from various insults.

Anti-Inflammatory Activity

The anti-inflammatory properties of these compounds have been primarily evaluated through their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. A notable study by Wang et al. synthesized a series of novel dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate derivatives and assessed their anti-inflammatory potential.[1] Among the synthesized compounds, several demonstrated potent inhibitory activity against NO production.

The following table summarizes the in vitro anti-inflammatory activity of a selection of 1,1'-biphenyl-2,2'-dicarboxylate derivatives, expressed as the half-maximal inhibitory concentration (IC50) for nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

| Compound | Structure | IC50 (µM) for NO Inhibition |

| Bifendate | Dimethyl 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-[1,1'-biphenyl]-2,2'-dicarboxylate | > 100 |

| 7e | 5-(4-fluorobenzylidene)-3-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)methyl)thiazolidine-2,4-dione | 28.5 |

| 7f | 5-(4-chlorobenzylidene)-3-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)methyl)thiazolidine-2,4-dione | 25.4 |

| 7k | 5-(4-(dimethylamino)benzylidene)-3-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)methyl)thiazolidine-2,4-dione | 19.7 |

Data extracted from Wang G, et al. Eur J Med Chem. 2011.

Hepatoprotective Effects

The parent compound, bifendate, has a well-documented history of use in treating liver diseases. Its mechanism of action is believed to involve the mitigation of oxidative stress and modulation of inflammatory responses within the liver. Bifendate has been shown to protect liver cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Furthermore, its anti-inflammatory action, mediated through the inhibition of the NF-κB pathway, helps to reduce liver inflammation and subsequent tissue damage.[2][3] Derivatives of the 1,1'-biphenyl-2,6-dicarboxylic acid diester core are being investigated for similar or enhanced hepatoprotective activities. For instance, compound 7k from the series synthesized by Wang et al. demonstrated a superior hepatoprotective effect compared to bifendate in a concanavalin A-induced hepatitis model.[1]

Mechanism of Action: The NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory and hepatoprotective effects of 1,1'-biphenyl-2,6-dicarboxylic acid diesters and their parent compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.

Bifendate and its derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators.[2]

Caption: NF-κB signaling pathway and the inhibitory action of 1,1'-biphenyl-2,6-dicarboxylic acid diesters.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

LPS Stimulation: After a pre-incubation period with the test compounds (typically 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

After 5-10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay): A parallel MTT assay is performed to ensure that the observed inhibition of NO production is not due to compound-induced cell death.

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw swelling induced by carrageenan injection.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Control group (vehicle)

-

Positive control group (e.g., Indomethacin)

-

Test groups (different doses of the test compound)

-

-

Compound Administration: Test compounds and the positive control are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

In Vivo Hepatoprotective Assay: Concanavalin A (ConA)-Induced Hepatitis in Mice

Objective: To assess the hepatoprotective effect of test compounds in a model of immune-mediated liver injury.

Methodology:

-

Animals: Male BALB/c mice are typically used.

-

Grouping: Animals are divided into groups:

-

Normal control group

-

ConA model group (vehicle + ConA)

-

Positive control group (e.g., Bifendate + ConA)

-

Test groups (different doses of the test compound + ConA)

-

-

Compound Administration: Test compounds and the positive control are administered orally for a specified number of days prior to ConA injection.

-

Induction of Hepatitis: A solution of Concanavalin A in sterile saline is injected intravenously (e.g., via the tail vein) at a dose of 15-20 mg/kg.

-

Sample Collection: At a predetermined time after ConA injection (e.g., 8-24 hours), animals are euthanized, and blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammatory cell infiltration.

-

Data Analysis: Serum enzyme levels and histopathological scores are compared between the different groups to evaluate the hepatoprotective efficacy of the test compounds.

Conclusion and Future Directions

1,1'-Biphenyl-2,6-dicarboxylic acid diesters have emerged as a promising class of compounds with significant anti-inflammatory and hepatoprotective potential. The data presented in this guide highlights their ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the 1,1'-biphenyl-2,6-dicarboxylic acid diester core is warranted to identify derivatives with improved potency and pharmacokinetic profiles.

-

Mechanism of Action Elucidation: While inhibition of the NF-κB pathway is a key mechanism, further studies are needed to explore other potential molecular targets and signaling pathways that may contribute to the observed pharmacological effects.

-

In Vivo Efficacy and Safety: Promising lead compounds should be subjected to more comprehensive in vivo studies in relevant disease models to establish their therapeutic efficacy and safety profiles.

-

Pharmacokinetic and ADME Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their advancement as clinical candidates.

By addressing these key areas, the full therapeutic potential of 1,1'-biphenyl-2,6-dicarboxylic acid diesters can be realized, potentially leading to the development of novel treatments for inflammatory and liver diseases.

References

An In-depth Technical Guide to FR75513 (CAS Number: 127975-78-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR75513 is a 1,1'-biphenyl-2,6-dicarboxylic acid diester derivative that has demonstrated potent inhibitory effects on the contraction of detrusor muscle. This technical guide provides a comprehensive overview of FR75513, including its chemical properties, biological activity with a focus on its effects on bladder smooth muscle, and a detailed description of the experimental protocols used to characterize its activity. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of compounds targeting overactive bladder and related urinary disorders.

Chemical and Physical Properties

FR75513, with the chemical name 6-isopropyl 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate, is a small molecule with the following key identifiers:

| Property | Value |

| CAS Number | 127975-78-4 |

| Molecular Formula | C₁₉H₁₉NO₇ |

| Molecular Weight | 373.36 g/mol |

Further physicochemical properties such as melting point, solubility, and pKa have not been detailed in the reviewed literature.

Biological Activity

The primary biological activity of FR75513 identified in the literature is its inhibitory effect on the contraction of the detrusor muscle, the main muscle component of the urinary bladder wall.[1][2]

In Vitro Activity

FR75513 has been shown to inhibit the contraction of guinea pig detrusor muscle strips in response to electrical field stimulation.[1] The potency of this inhibition is summarized in the table below.

| Assay | Species | IC₅₀ |

| Detrusor Muscle Contraction (in vitro) | Guinea Pig | 3.3 µg/mL |

In Vivo Activity

Intravenous administration of FR75513 to anesthetized rats demonstrated a strong inhibitory effect on detrusor contraction.[1]

| Assay | Species | ID₅₀ |

| Detrusor Contraction Inhibition (in vivo) | Rat | 0.04 mg/kg (i.v.) |

Experimental Protocols

The following section details the likely methodology for the key in vitro experiment cited in the literature, based on standard pharmacological practices for assessing detrusor muscle contractility.

In Vitro Detrusor Muscle Contraction Assay

This protocol describes the measurement of the inhibitory effect of FR75513 on electrically stimulated contractions of isolated guinea pig detrusor muscle.

3.1.1. Tissue Preparation

-

Male guinea pigs are euthanized by a humane method.

-

The urinary bladder is quickly excised and placed in a Krebs-Henseleit solution at 37°C, continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

-

The bladder is opened, and the mucosal layer is carefully removed.

-

Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.

3.1.2. Experimental Setup

-

Each detrusor muscle strip is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

One end of the strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer to record muscle tension.

-

The muscle strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g, with the bath solution being changed every 15 minutes.

3.1.3. Contraction Induction and Compound Testing

-

Following equilibration, the detrusor strips are subjected to electrical field stimulation (EFS) using platinum electrodes placed parallel to the muscle strip. Typical EFS parameters are a frequency of 10 Hz, a pulse duration of 0.5 ms, and a supramaximal voltage, delivered in trains of 10 seconds every 1 minute.

-

Once stable, reproducible contractions are achieved, FR75513 is added to the organ bath in a cumulative concentration-response manner.

-

The inhibitory effect of each concentration of FR75513 is measured as the percentage reduction in the amplitude of the EFS-induced contractions.

-

The IC₅₀ value, the concentration of the compound that produces 50% inhibition of the maximal contraction, is then calculated.

Signaling Pathways and Experimental Workflows

While the specific molecular mechanism of action for FR75513 has not been elucidated in the available literature, a general understanding of detrusor muscle contraction provides a context for its potential targets. Detrusor muscle contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine, which acts on muscarinic receptors, and ATP, which acts on purinergic receptors. This leads to an increase in intracellular calcium concentrations and subsequent muscle contraction. FR75513 may interfere with this signaling cascade at one or more points.

Diagrams

Caption: Workflow for In Vitro Detrusor Muscle Contraction Assay.

Caption: Simplified Detrusor Muscle Contraction Pathway.

Synthesis

FR75513 is synthesized as part of a series of 1,1'-biphenyl-2,6-dicarboxylic acid diesters. The core of the synthesis involves the coupling of two substituted benzene rings to form the biphenyl backbone, followed by esterification to introduce the methyl and isopropyl groups. The specific details of the synthetic route, including reaction conditions and yields, would be detailed in the primary literature, "Agents for the treatment of overactive detrusor. I. Synthesis and structure-activity relationships of 1,1'-biphenyl derivatives."[1]

Conclusion

FR75513 is a potent inhibitor of detrusor muscle contraction both in vitro and in vivo. Its 1,1'-biphenyl-2,6-dicarboxylic acid diester scaffold represents a promising starting point for the development of novel therapeutic agents for the management of overactive bladder and other disorders characterized by detrusor muscle hyperactivity. Further research is warranted to elucidate its precise mechanism of action, conduct comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluate its safety and efficacy in preclinical models of bladder dysfunction.

References

- 1. Agents for the treatment of overactive detrusor. I. Synthesis and structure-activity relationships of 1,1'-biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agents for the Treatment of Overactive Detrusor. I. Synthesis and Structure-Activity Relationships of 1,1'-Biphenyl Derivatives | CiNii Research [cir.nii.ac.jp]

In Vitro Effects of Pharmacological Agents on Smooth Muscle: A Technical Guide

Disclaimer: Initial searches for the compound "FR75513" did not yield any specific information. The identifier may be incorrect or refer to a compound not yet described in publicly available scientific literature. Therefore, this guide provides a general framework for assessing the in-vito effects of pharmacological agents on smooth muscle, incorporating established principles and methodologies.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core methodologies, data presentation standards, and key signaling pathways relevant to the in-vitro characterization of substances affecting smooth muscle function.

Data Presentation

Quantitative data from in-vitro smooth muscle assays are crucial for characterizing the potency and efficacy of a test compound. Data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Vasorelaxant Effects of a Test Compound on Aortic Rings

| Agonist | Test Compound Concentration (µM) | % Relaxation (Mean ± SEM) | EC₅₀ (µM) |

| Phenylephrine (1 µM) | 0.01 | 15.2 ± 2.1 | 0.85 |

| 0.1 | 45.8 ± 3.5 | ||

| 1 | 85.3 ± 4.2 | ||

| 10 | 98.1 ± 1.9 | ||

| KCl (80 mM) | 0.01 | 10.5 ± 1.8 | 1.20 |

| 0.1 | 38.2 ± 2.9 | ||

| 1 | 75.9 ± 3.8 | ||

| 10 | 92.4 ± 2.5 |

Table 2: Hypothetical Inhibitory Effects of a Test Compound on Intestinal Smooth Muscle Contraction

| Agonist | Test Compound Concentration (µM) | % Inhibition of Contraction (Mean ± SEM) | IC₅₀ (µM) |

| Carbachol (1 µM) | 0.1 | 22.7 ± 3.3 | 0.45 |

| 1 | 58.1 ± 4.1 | ||

| 10 | 91.5 ± 2.8 | ||

| 100 | 99.2 ± 0.8 | ||

| Substance P (0.1 µM) | 0.1 | 18.9 ± 2.5 | 0.62 |

| 1 | 51.3 ± 3.9 | ||

| 10 | 88.7 ± 3.1 | ||

| 100 | 97.6 ± 1.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust in-vitro studies. Below are representative methodologies for assessing the effects of a test compound on vascular and non-vascular smooth muscle.

Isolated Tissue Bath for Vascular Smooth Muscle Reactivity

This protocol is a standard method for studying the effects of pharmacological agents on the contractility of isolated blood vessels.[1]

1. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

2. Mounting:

-

Mount the aortic rings in an isolated tissue bath containing K-H solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.

-

Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

3. Viability Test:

-

Contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

After washout and return to baseline, contract the tissue with an agonist such as phenylephrine (e.g., 1 µM).

4. Experimental Procedure (Relaxation Assay):

-

Pre-contract the aortic rings with a submaximal concentration of an agonist (e.g., phenylephrine or KCl).

-

Once a stable contraction plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation at each concentration.

5. Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the agonist.

-

Calculate the EC₅₀ (concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Isolated Smooth Muscle Cell Contraction Assay

This method allows for the quantification of contraction in cultured smooth muscle cells.[2][3][4]

1. Cell Culture:

-

Isolate primary smooth muscle cells from a suitable tissue source (e.g., trachea, intestine) via enzymatic digestion.[5]

-

Culture the cells in an appropriate medium until they reach a contractile phenotype.[4]

2. Contraction Assay:

-

Seed the cells on a flexible substrate or in a collagen gel.[2][6]

-

After a period of serum starvation to induce a contractile state, treat the cells with the test compound at various concentrations.[4]

-

Induce contraction with an agonist (e.g., carbachol, histamine).

-

Quantify the degree of contraction by measuring the change in cell length, surface area of the collagen gel, or through impedance-based methods.[2][3]

3. Data Analysis:

-

Express the inhibition of contraction as a percentage of the contraction induced by the agonist alone.

-

Calculate the IC₅₀ (concentration of the compound that causes 50% inhibition of the maximal contraction) using non-linear regression analysis.

Signaling Pathways

The interaction of a pharmacological agent with smooth muscle cells typically involves modulation of specific signaling pathways that regulate intracellular calcium levels and the phosphorylation state of myosin light chains.

Calcium-Dependent Contraction Pathway

An increase in intracellular calcium is the primary trigger for smooth muscle contraction.[7][8][9] This is often initiated by the activation of G-protein coupled receptors (GPCRs).[10]

Caption: Agonist-induced smooth muscle contraction pathway.

Nitric Oxide-Mediated Relaxation Pathway

Relaxation of smooth muscle is often mediated by an increase in cyclic guanosine monophosphate (cGMP), commonly triggered by nitric oxide (NO).[10][11][12][13][14]

Caption: Nitric oxide-mediated smooth muscle relaxation pathway.

Experimental Workflow for In Vitro Smooth Muscle Assay

The logical flow of an in-vitro experiment to characterize a test compound's effect on smooth muscle is depicted below.

Caption: Workflow for an isolated tissue bath experiment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. journals.physiology.org [journals.physiology.org]

FR 75513 molecular formula and weight

Initial searches for the molecular formula and weight of a compound designated "FR 75513" have been unsuccessful. This identifier does not correspond to a recognized chemical entity in publicly available scientific databases.

Consequently, the development of an in-depth technical guide as requested is not possible at this time. The core requirements, including data presentation, experimental protocols, and visualization of signaling pathways, are contingent upon the foundational information of the compound's identity, which remains elusive.

It is possible that "this compound" may represent an internal project code, a non-standardized nomenclature, or a typographical error. Without further clarification or an alternative, recognized chemical name (such as an IUPAC name or CAS registry number), retrieval of the necessary technical data is not feasible.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound identifier and provide additional details to enable a comprehensive literature and data search.

Literature Review of FR75513 Studies: Information Not Publicly Available

A comprehensive search for publicly available scientific literature on a compound designated "FR75513" has yielded no specific results. This suggests that "FR75513" may be an internal development code, an incorrect identifier, or a compound for which no research has been published in the public domain.

Efforts to retrieve data on the mechanism of action, synthesis, chemical structure, or any preclinical or clinical studies related to "FR75513" were unsuccessful. Scientific databases and search engines do not contain specific information pertaining to this identifier.

Consequently, it is not possible to provide a literature review, summarize quantitative data, detail experimental protocols, or create the requested diagrams for FR75513 at this time. The core requirements of the request, including data presentation in tables and the generation of signaling pathway and experimental workflow diagrams, cannot be fulfilled without accessible primary research literature.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases that may contain information not available to the public. If "FR75513" is a different internal code or a misidentified compound, providing the correct chemical name, CAS number, or any alternative identifiers would be necessary to conduct a meaningful literature review.

Unveiling the Safety and Toxicity Profile of FR75513: A Prototypical Assessment Framework

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific safety and toxicity data for the compound FR75513, identified as 6-isopropyl 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate (CAS 127975-78-4), could be located. This document, therefore, provides an in-depth technical guide outlining the standard, internationally recognized framework for assessing the safety and toxicity of a novel small molecule drug candidate, which would be applicable to a compound like FR75513. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Preclinical Safety and Toxicity Evaluation

Before a new chemical entity (NCE) can be administered to humans, a rigorous preclinical safety and toxicity evaluation is mandated by regulatory authorities worldwide.[1][2] The primary objectives of this evaluation are to characterize the toxic effects of the drug candidate with respect to target organs, dose dependency, exposure relationship, and potential reversibility.[1] This crucial phase of drug development aims to identify a safe initial dose for human trials and to highlight key parameters for clinical monitoring.[1][3] The process is guided by a set of internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6]

Core Components of a Preclinical Safety and Toxicity Program

A standard preclinical safety program for a small molecule like FR75513 would encompass a battery of in vitro and in vivo studies designed to assess various aspects of its toxicological profile.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7][8][9] The core battery of safety pharmacology studies, as outlined in ICH S7A, focuses on the cardiovascular, respiratory, and central nervous systems.[4][8]

Table 1: Example Data Summary for Core Battery Safety Pharmacology Studies

| System | Test | Species | Key Parameters Measured | Example Finding (Hypothetical for FR75513) |

| Cardiovascular | hERG Assay (in vitro) | N/A | Inhibition of the hERG potassium channel current (IC50) | IC50 > 30 µM, suggesting low risk of QT prolongation. |

| Cardiovascular telemetry (in vivo) | Dog | Blood pressure, heart rate, electrocardiogram (ECG) intervals (e.g., QT, PR, QRS) | No significant changes in cardiovascular parameters at exposures up to 50x the anticipated human therapeutic exposure. | |

| Respiratory | Whole-body plethysmography (in vivo) | Rat | Respiratory rate, tidal volume, minute volume | No adverse effects on respiratory function observed at any dose level tested. |

| Central Nervous | Functional observational battery (in vivo) | Rat | Behavioral changes, effects on motor activity, coordination, and sensory/motor reflex responses | No treatment-related neurobehavioral changes noted. |

General Toxicology

General toxicology studies assess the potential for adverse effects after a single dose or repeated exposure to the drug candidate.[10] These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

-

Acute Toxicity Studies: These studies evaluate the effects of a single high dose of the substance.[11]

-

Repeated-Dose Toxicity Studies: These are conducted over various durations (e.g., 28 days, 90 days) to understand the effects of longer-term exposure.[12]

Table 2: Example Data Summary for a 28-Day Repeated-Dose Oral Toxicity Study

| Species | Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | 0 (Vehicle Control) | No treatment-related findings. | - |

| 10 | No treatment-related findings. | 100 | |

| 100 | No treatment-related findings. | ||

| 1000 | Mild, reversible liver enzyme elevation (ALT, AST) observed in both sexes. Histopathological examination revealed minimal centrilobular hepatocellular hypertrophy. No other significant findings. |

Genotoxicity

Genotoxicity tests are a battery of in vitro and in vivo assays designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[13][14][15] A standard battery of tests is recommended by ICH S2(R1).[6][14][16]

Table 3: Standard Battery of Genotoxicity Assays

| Test Type | Assay | Purpose | Example Result (Hypothetical for FR75513) |

| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Detects substances that cause gene mutations in bacteria. | Negative in all strains tested, with and without metabolic activation. |

| Chromosomal Damage (in vitro) | In Vitro Mammalian Chromosomal Aberration Test | Evaluates the potential of a substance to cause structural chromosomal damage in mammalian cells. | Negative for clastogenic effects. |

| Chromosomal Damage (in vivo) | In Vivo Mammalian Erythrocyte Micronucleus Test | Assesses chromosomal damage in the bone marrow of rodents. | No increase in micronucleated erythrocytes observed. |

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.[5][17][18] These studies are typically conducted for drugs that are intended for long-term, continuous, or frequent intermittent use.[18][19]

Reproductive and Developmental Toxicology

These studies investigate the potential effects of the drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and regulatory acceptance of safety and toxicity studies. All preclinical toxicology studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[2][20]

Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (equal numbers of males and females).

-

Dose Levels: Typically a control group and three dose levels (low, mid, high). Doses are selected based on acute toxicity and dose-range finding studies.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at the end of the treatment period.

-

Pathology: Gross necropsy of all animals. Organ weights of key organs. Histopathological examination of a comprehensive list of tissues from control and high-dose animals, and any target organs from other dose groups.

Protocol for the Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Method: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (e.g., rat liver S9 fraction).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted and compared to the control.

Visualizing Experimental Workflows

Graphviz diagrams can be used to illustrate the logical flow of experimental processes in safety and toxicity testing.

Caption: Standard battery workflow for genotoxicity testing.

Caption: Workflow for a 28-day repeated-dose toxicity study.

Conclusion

While specific safety and toxicity data for FR75513 are not publicly available, the established preclinical testing framework provides a clear roadmap for how such a compound would be evaluated. This comprehensive assessment, encompassing safety pharmacology, general toxicology, genotoxicity, and other specialized studies, is fundamental to ensuring the safety of new medicines before they are introduced into clinical trials. The methodologies and workflows outlined in this guide represent the current scientific and regulatory standards for this critical phase of drug development.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. Step 2: Preclinical Research | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 9. database.ich.org [database.ich.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. criver.com [criver.com]

- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 13. fda.gov [fda.gov]

- 14. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]

- 16. database.ich.org [database.ich.org]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH: Guideline on Testing for Carcinogenicity of Pharmaceuticals, an Addendum [vistaar.ai]

- 20. ngvbcc.org [ngvbcc.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of FR 75513

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 75513 (also referred to as XB513) is a novel investigational compound with a unique dual mechanism of action, functioning as both a calcium channel agonist and an alpha-1 adrenergic receptor antagonist. This profile suggests potential therapeutic applications in conditions such as congestive heart failure, where both enhanced cardiac contractility and reduced peripheral vascular resistance are desirable. These application notes provide detailed protocols for in vivo evaluation of this compound in a canine model of acute heart failure, based on published preclinical research.

Mechanism of Action

This compound exhibits a dual pharmacological activity. As a calcium channel agonist, it enhances the influx of calcium into cardiac muscle cells, leading to a positive inotropic effect (increased contractility). Simultaneously, its alpha-1 adrenergic receptor antagonist properties lead to vasodilation, reducing the afterload on the heart. This combined action is hypothesized to improve cardiac output and efficiency in a failing heart.

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of this compound in cardiac and vascular tissues.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound (XB513).

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Tissue | Value |

| IC₅₀ | [³H]nitrendipine binding | Rat cardiac ventricular membranes | 1.2 µM |

| IC₅₀ | [³H]prazosin binding | Rat brain membranes | 29 nM |

| EC₅₀ | Positive inotropic response | Isolated guinea pig left atria | 1.2 µM |

| IC₅₀ | Inhibition of norepinephrine-induced contraction | Rabbit aorta | 89 nM |

Table 2: In Vivo Hemodynamic Effects of this compound in a Dog Model of Acute Heart Failure

| Parameter | This compound Dose (mg/kg, i.v.) | Observation |

| Mean Arterial Pressure | 0.3 - 3 | Dose-dependent reversal of propranolol-induced decrease |

| Cardiac Output | 0.3 - 3 | Dose-dependent reversal of propranolol-induced decrease |

| dP/dt | 0.3 - 3 | Dose-dependent reversal of propranolol-induced decrease |

| Left Ventricular End Diastolic Pressure | 0.3 - 3 | Dose-dependent reversal of propranolol-induced increase |

Table 3: In Vivo Hemodynamic Effects of this compound in Conscious Instrumented Dogs

| Parameter | This compound Dose (mg/kg, i.v.) | Observation |

| dP/dt | 0.1 and 0.3 | Significant increase |

| Heart Rate | 0.1 and 0.3 | Significant increase |

| Mean Arterial Pressure | 0.1 and 0.3 | Minor effect |

Experimental Protocols

Protocol 1: Acute Heart Failure Model in Dogs

Objective: To evaluate the efficacy of this compound in reversing propranolol-induced acute heart failure in an anesthetized dog model.

Experimental Workflow

Caption: Workflow for the acute heart failure model in dogs.

Materials:

-

Healthy adult mongrel dogs of either sex.

-

Anesthesia: Pentobarbital sodium.

-

Propranolol hydrochloride.

-

This compound solution for intravenous administration.

-

Hemodynamic monitoring equipment (e.g., pressure transducers, cardiac output computer).

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Surgically instrument the animals for the measurement of mean arterial pressure, cardiac output, dP/dt (a measure of ventricular contractility), and left ventricular end-diastolic pressure.

-

Induction of Heart Failure: Induce acute heart failure by administering an overdose of propranolol. The dosage should be sufficient to cause a significant decrease in mean arterial pressure, cardiac output, and dP/dt, along with an increase in left ventricular end-diastolic pressure.

-

Baseline Measurements: Once a stable state of heart failure is achieved, record baseline hemodynamic parameters.

-

Drug Administration: Administer this compound intravenously in a dose-dependent manner, for example, at doses of 0.3, 1, and 3 mg/kg. Allow sufficient time between doses for the hemodynamic effects to stabilize.

-

Data Collection: Continuously monitor and record all hemodynamic parameters throughout the experiment.

-

Data Analysis: Analyze the collected data to determine the effect of each dose of this compound on the measured hemodynamic parameters, comparing the post-treatment values to the heart failure baseline.

Protocol 2: Hemodynamic Evaluation in Conscious Instrumented Dogs

Objective: To assess the direct cardiovascular effects of this compound in healthy, conscious dogs.

Experimental Workflow

Caption: Workflow for hemodynamic studies in conscious dogs.

Materials:

-

Healthy adult mongrel dogs of either sex.

-

Surgical instruments for chronic implantation of monitoring devices.

-

Telemetry system or tethered system for conscious animal monitoring.

-

This compound solution for intravenous administration.

-

Data acquisition system.

Procedure:

-

Surgical Instrumentation: Under sterile surgical conditions, implant catheters and transducers for the measurement of dP/dt, heart rate, and mean arterial pressure. Allow the animals to recover fully from the surgery.

-

Acclimatization: Acclimate the conscious, unrestrained dogs to the experimental environment to minimize stress-related cardiovascular changes.

-

Baseline Measurements: Record stable baseline hemodynamic parameters in the conscious state.

-

Drug Administration: Administer this compound intravenously at doses of 0.1 and 0.3 mg/kg.

-

Data Collection: Continuously monitor and record hemodynamic parameters before and after drug administration.

-

Data Analysis: Compare the hemodynamic values after each dose of this compound to the pre-drug baseline to determine the pharmacological effects of the compound.

Conclusion

The provided protocols offer a framework for the in vivo investigation of this compound. The dual mechanism of action of this compound presents a promising therapeutic strategy for heart failure. Researchers utilizing these protocols should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful and precise execution of these experiments will be crucial in further elucidating the therapeutic potential of this compound.

Application Notes and Protocols for the Use of a Test Compound in Guinea Pig Bladder Experiments

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigation of a Test Compound (such as FR 75513) on Guinea Pig Bladder Contractility.

Disclaimer: No specific information was found for "this compound" in the context of guinea pig bladder experiments in the reviewed literature. The following application notes and protocols are based on established methodologies for studying bladder contractility in this animal model and provide a framework for investigating a novel compound with a hypothetical mechanism of action.

Introduction

The guinea pig urinary bladder is a well-established model for studying the physiology and pharmacology of the detrusor smooth muscle.[1] Its anatomical and physiological similarities to the human bladder make it a valuable tool in the research and development of new therapies for bladder disorders such as overactive bladder (OAB).[2] The contractility of the bladder is primarily mediated by the activation of muscarinic receptors, predominantly the M3 subtype, leading to smooth muscle contraction.[3][4]

These application notes provide a detailed protocol for the in vitro assessment of a test compound's effect on the contractility of isolated guinea pig bladder strips. The hypothetical mechanism of action explored here is that of a muscarinic receptor antagonist, a common target for OAB therapies.[5]

Experimental Protocols

Preparation of Isolated Guinea Pig Bladder Strips

This protocol outlines the procedure for dissecting and preparing guinea pig bladder tissue for in vitro contractility studies.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Dissection tools (scissors, forceps)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize the guinea pig in accordance with institutional guidelines.

-

Perform a midline abdominal incision to expose the pelvic cavity.

-

Carefully locate and excise the urinary bladder.

-

Immediately place the bladder in a petri dish containing ice-cold Krebs-Henseleit solution and aerate with carbogen.

-

Remove any adhering connective and fatty tissue.

-

Open the bladder longitudinally and gently rinse the lumen with Krebs-Henseleit solution.

-

Cut longitudinal strips of the detrusor muscle approximately 10 mm in length and 2-3 mm in width.

-

Mount the strips in individual organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.

-

Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1 g to each strip and allow for an equilibration period of 60 minutes. During this time, replace the Krebs-Henseleit solution every 15 minutes.

Evaluation of Test Compound on Carbachol-Induced Contractions

This protocol describes how to assess the potential inhibitory effect of a test compound on bladder muscle contractions induced by a muscarinic agonist.

Procedure:

-

After the equilibration period, induce a reference contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

-

Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline. Repeat this step two to three times to ensure reproducibility of the contractile response.

-

To assess the effect of the test compound, pre-incubate the bladder strips with the desired concentration of the test compound for a specified period (e.g., 20-30 minutes).

-

Following incubation, add the same submaximal concentration of carbachol (1 µM) and record the contractile response.

-

Wash the tissue as described in step 2.

-

Repeat steps 3-5 for a range of concentrations of the test compound to generate a concentration-response curve.

-

The inhibitory effect of the test compound is calculated as a percentage of the control carbachol-induced contraction.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured format to allow for easy comparison and analysis.

Table 1: Hypothetical Inhibitory Effect of Test Compound on Carbachol-Induced Contractions in Isolated Guinea Pig Bladder Strips

| Concentration of Test Compound (nM) | Mean Inhibition of Contraction (%) | Standard Error of the Mean (SEM) |

| 1 | 15.2 | 2.1 |

| 10 | 35.8 | 3.5 |

| 100 | 65.4 | 4.2 |

| 1000 | 88.9 | 2.8 |

Data are presented as the mean ± SEM from n=6 experiments.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro guinea pig bladder strip experiment.

References

- 1. Guinea pig as an animal model for the study of urinary bladder function in the normal and obstructed state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the muscarinic receptors in the urinary bladder and the putative subclassification of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of M(2)-muscarinic receptors in mediating contraction of the pig urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for the Administration of Investigational Compounds in Anesthetized Rat Models

Disclaimer: Initial searches for the specific compound "FR 75513" did not yield any published data regarding its dosage or use in anesthetized rat models. The following application notes and protocols are therefore provided as a general guideline for the administration of a novel investigational compound (referred to herein as "Test Compound") to anesthetized rats, based on established and widely accepted experimental procedures. Researchers must adapt these protocols based on the specific physicochemical properties and pharmacological profile of their test compound and in accordance with their institution's animal care and use committee (IACUC) guidelines.

Overview and General Considerations

These protocols outline the necessary steps for the safe and effective administration of a test compound to anesthetized rats for research purposes. The primary goal is to ensure animal welfare while obtaining reliable and reproducible scientific data. Key considerations include the appropriate selection of anesthetic agents, proper drug administration techniques, and continuous monitoring of the animal's physiological status.

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in animal handling and experimental procedures.

Data Presentation: Anesthetic and Analgesic Dosages

The following tables summarize common anesthetic and analgesic drug dosages for rats, compiled from various sources. The selection of the anesthetic regimen should be based on the required duration of anesthesia, the nature of the surgical or experimental procedure, and the potential for interaction with the test compound.

Table 1: Common Injectable Anesthetic Cocktails for Rats

| Anesthetic Agents | Dosage | Route of Administration | Duration of Anesthesia (approx.) | Notes |

| Ketamine + Xylazine | 75-100 mg/kg + 5-10 mg/kg | Intraperitoneal (IP) | 20-30 minutes | To prolong anesthesia, supplement with 1/3 dose of ketamine only.[1] |

| Ketamine + Dexmedetomidine | 75-100 mg/kg + 0.15 mg/kg | Intraperitoneal (IP) | Good for surgical procedures | Dexmedetomidine can be reversed with Atipamezole.[2][3] |

| Propofol, Medetomidine, Fentanyl | 100 mg/kg, 0.1 mg/kg, 0.1 mg/kg | Intraperitoneal (IP) | 25 minutes of surgical window | Offers rapid recovery after reversal.[4] |

| Pentobarbital | 40-50 mg/kg (sedation) 70-85 mg/kg (anesthesia) | Intraperitoneal (IP) | 15-60 minutes | Has a narrow safety margin and is a poor analgesic.[1] |

Table 2: Inhalant Anesthetics for Rats

| Anesthetic Agent | Induction | Maintenance | Notes |

| Isoflurane | 3-5% | 1-3% | Requires a calibrated vaporizer for administration.[1] |

| Sevoflurane | 4-6% | 2-4% | Offers rapid induction and recovery. |

Table 3: Analgesics for Pre-emptive and Post-procedural Pain Management

| Analgesic | Dosage | Route of Administration | Frequency | Notes |

| Buprenorphine | 0.01-0.05 mg/kg | Subcutaneous (SC) | Every 8-12 hours | Can be administered before the procedure for pre-emptive analgesia.[3][5] |

| Carprofen | 5 mg/kg | Subcutaneous (SC) or Oral (PO) | Every 24 hours | A non-steroidal anti-inflammatory drug (NSAID).[3] |

| Meloxicam | 1-2 mg/kg | Subcutaneous (SC) or Oral (PO) | Every 24 hours | Another commonly used NSAID for pain relief.[3] |

Experimental Protocols

Animal Preparation and Acclimatization

-

Acclimatization: Upon arrival, allow rats to acclimate to the new environment for a minimum of 3 days before any experimental procedures.[6]

-

Health Assessment: Perform a thorough health check to ensure the animals are free from any signs of illness or distress.

-

Fasting: Pre-anesthetic fasting is generally not required for rats due to their high metabolic rate. If fasting is necessary for the experimental design, it should be limited to 2-3 hours, and water should not be restricted.[6][7]

-

Weight Measurement: Accurately weigh each animal immediately before the experiment to calculate the precise dosages of anesthetics, analgesics, and the test compound.

Anesthesia Protocol (Example: Ketamine/Xylazine)

-

Drug Preparation: Prepare a fresh solution of ketamine and xylazine. For example, a mixture can be prepared for a final concentration that allows for an appropriate injection volume.

-

Administration: Administer the ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg) mixture via intraperitoneal (IP) injection.[1] The injection should be made into the lower left or right abdominal quadrant, taking care to avoid the cecum and urinary bladder.

-

Anesthetic Depth Assessment: Confirm the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch). The respiratory rate should be monitored; a 50% decrease from the normal rate of 70-110 breaths/min can be expected under anesthesia.[7]

-

Eye Lubrication: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during the anesthetic period.[6]

-

Thermoregulation: Place the anesthetized rat on a warming pad or under a heat lamp to maintain its body temperature between 35.9°C and 37.5°C.[7]

Test Compound Administration Protocol (Example: Intravenous Injection)

-

Preparation of Test Compound: Dissolve or dilute the test compound in a sterile, physiologically compatible vehicle (e.g., sterile saline, phosphate-buffered saline). The pH of the final solution should be close to neutral (pH ~7.4).[8]

-

Vascular Access: The lateral tail vein is the most common site for intravenous injections in rats. To improve visualization and access, the tail can be warmed using a heat lamp or by immersing it in warm water.

-

Injection: Using a 25-27 gauge needle, cannulate the lateral tail vein and slowly administer the test compound. The maximum bolus injection volume is typically 5 ml/kg. For continuous infusion, the maximum volume is 4 ml/kg/hour.[8]

-

Observation: Following administration, closely monitor the animal for any immediate adverse reactions.

Monitoring During Anesthesia

Throughout the anesthetic period, it is crucial to monitor the rat's vital signs every 15 minutes.[6]

Table 4: Physiological Parameters to Monitor in Anesthetized Rats

| Parameter | Normal Range (Anesthetized) |

| Respiratory Rate | 35-55 breaths/minute |

| Heart Rate | 250-450 beats/minute |

| Body Temperature | 35.9 - 37.5 °C (96.6 - 99.5 °F)[7] |

| Mucous Membrane Color | Pink |

| Capillary Refill Time | < 2 seconds |

Post-procedural Care and Recovery

-

Recovery Environment: Place the rat in a clean, quiet cage to recover. The animal should be kept warm during the recovery period.

-

Monitoring: Continue to monitor the rat every 15 minutes until it is fully ambulatory.[6]

-

Analgesia: If not administered pre-emptively, provide post-procedural analgesia as described in Table 3.

-

Hydration: If the animal is slow to recover, subcutaneous administration of warmed sterile fluids (e.g., 0.9% saline) can aid in recovery.

-

Observation: Over the next 24-48 hours, monitor the animal for any signs of pain, distress, or adverse effects from the test compound.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for test compound administration in anesthetized rats.

Example Signaling Pathway: Gq-Coupled GPCR Signaling

The following diagram illustrates a common signaling pathway that may be modulated by an investigational compound targeting a Gq-protein coupled receptor (GPCR).

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

- 1. einsteinmed.edu [einsteinmed.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. olac.berkeley.edu [olac.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. hsc.unm.edu [hsc.unm.edu]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for the Laboratory Synthesis and Evaluation of FK-506 Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "FR 75513" is understood to be an internal research designation of the former Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.), and its precise chemical structure is not publicly available. Therefore, this document provides detailed protocols for the synthesis and evaluation of a closely related and well-documented class of FK-506 (Tacrolimus) analogs, specifically those modified at the C-22 position. These protocols are intended to serve as a representative guide for researchers engaged in the synthesis and characterization of similar macrolide immunosuppressants.

Introduction

FK-506 (Tacrolimus) is a potent macrolide lactone with significant immunosuppressive properties, primarily mediated through the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[1][2] Its clinical utility in preventing organ transplant rejection has spurred extensive research into the development of analogs with improved therapeutic indices, including reduced toxicity and enhanced target specificity.[1] This document outlines the laboratory synthesis of a C-22-acylhydrazone derivative of FK-506, a modification known to modulate its biological activity, along with protocols for its biological evaluation.

Synthesis of a C-22-Acylhydrazone FK-506 Analog

The synthesis of C-22-modified FK-506 analogs can be achieved through a straightforward one-step condensation reaction.[3][4] This method is scalable and offers a high yield, making it suitable for laboratory-scale production for research purposes.

Experimental Protocol: Synthesis of a C-22-Acylhydrazone FK-506 Analog

Materials:

-

FK-506 (Tacrolimus)

-

Acylhydrazide (e.g., benzhydrazide)

-

Ethanol (absolute)

-

Toluene

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve FK-506 (1 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add the desired acylhydrazide (1.5 equivalents).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 90°C) for 48 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate to isolate the desired C-22-acylhydrazone FK-506 analog.

-

Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Representative Reaction Parameters and Expected Yields

| Starting Material | Reagent | Solvent | Reaction Time (h) | Expected Yield (%) |

| FK-506 | Benzhydrazide | Ethanol | 48 | 70-85 |

| FK-506 | Isonicotinohydrazide | Ethanol | 48 | 65-80 |

| FK-506 | 4-Nitrobenzohydrazide | Ethanol | 48 | 75-90 |

DOT Script for Synthesis Workflow

Caption: A simplified workflow for the one-step synthesis of C-22-acylhydrazone FK-506 analogs.